Evidence 1: Lipophilicity (LogP) and Predicted Membrane Permeability vs. 2‑Methoxy Analog
The ethoxy substituent in the target compound increases lipophilicity relative to the widely available 2‑methoxy analog (5‑chloro‑2‑methoxypyridine‑4‑boronic acid, CAS 475275‑69‑5), as reflected by a higher predicted LogP. This difference alters both chromatographic retention and calculated permeability parameters in drug discovery programs .
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.16 |
| Comparator Or Baseline | 5-Chloro-2-methoxypyridine-4-boronic acid: LogP = 1.608 |
| Quantified Difference | ΔLogP = +0.552 (approximately 34% higher lipophilicity for the ethoxy derivative) |
| Conditions | Predicted values from ACD/Labs Percepta Platform as reported on Chemsrc |
Why This Matters
Higher LogP correlates with improved organic-phase partitioning during extraction and altered membrane permeability predictions, which influences the selection of a building block for lead optimization where lipophilicity is a key ADME parameter.
